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N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Lipophilicity Membrane permeability Oxadiazole SAR

Researchers synthesizing kinase-focused libraries encounter reproducibility failures when substituting oxadiazole building blocks differing in N-methylation, pyridyl regioisochemistry, or salt form-each variable altering solubility, permeability (ΔXLogP3 +0.5 vs. unmethylated analog), and stoichiometric control. This compound delivers the exact N-methyl, 4-pyridyl, HCl salt configuration validated in 1,2,4-oxadiazole-based kinase inhibitor programs. • N-Methyl handle for amide coupling, reductive amination & sulfonamide formation • 4-Pyridyl geometry optimized for ATP-binding site hinge regions • HCl salt (MW 226.66) ensures weighing fidelity in sub-mg parallel synthesis • Batch-specific NMR, HPLC & GC QC data included

Molecular Formula C9H11ClN4O
Molecular Weight 226.66 g/mol
CAS No. 1638612-96-0
Cat. No. B1434311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
CAS1638612-96-0
Molecular FormulaC9H11ClN4O
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCNCC1=NC(=NO1)C2=CC=NC=C2.Cl
InChIInChI=1S/C9H10N4O.ClH/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;/h2-5,10H,6H2,1H3;1H
InChIKeyJBRUHTZGMFIYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-Methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1638612-96-0) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring an N-methyl methanamine side chain at the 5-position and a pyridin-4-yl substituent at the 3-position of the oxadiazole ring . The compound exists as a monohydrochloride salt with the molecular formula C9H11ClN4O and a molecular weight of 226.66 g/mol, standard purity 90% with batch-specific QC reports including NMR, HPLC, and GC available . As a member of the 1,2,4-oxadiazole scaffold family widely explored for kinase inhibition, antimicrobial, and anticancer applications, this compound serves as a key intermediate or fragment for generating focused libraries targeting biological pathways modulated by pyridine-oxadiazole hybrids . Its structural features—the N-methyl secondary amine, the 4-pyridyl attachment, and the hydrochloride salt form—collectively distinguish it from closely related analogs used in medicinal chemistry campaigns.

Salt form Hydrochloride salt enables reliable stoichiometric control and handling
Regioisomer Pyridin-4-yl orientation supports linear hydrogen bond acceptor geometry
Application context Fits kinase-focused library design and fragment-based screening workflows

Why Generic Substitution Compromises Reproducibility


Structural variations within the 1,2,4-oxadiazole-5-methanamine series—including the presence or absence of N-methylation, the position of pyridine nitrogen attachment (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl), and the choice between free base and hydrochloride salt—produce quantifiable differences in physicochemical properties that directly impact reaction outcomes, solubility in assay media, and biological target engagement . The N-methyl substitution on the methanamine side chain shifts the computed octanol-water partition coefficient (XLogP3) from -0.4 (unmethylated analog) to +0.1 (N-methyl free base), a 0.5 log unit increase that alters membrane permeability and protein binding characteristics . Furthermore, the hydrochloride salt provides a discrete molecular entity (MW 226.66, C9H11ClN4O) with distinct handling, weighing, and dissolution properties compared to the free base (MW 190.20, C9H10N4O), making direct molar equivalence and solubility calculations non-transferable between forms . These differences mean that substituting the unmethylated analog, a regioisomer, or the free base without adjusting experimental parameters introduces uncontrolled variables that can lead to irreproducible results in library synthesis, biochemical assays, or SAR studies.

Salt mismatch Free base vs. hydrochloride salt alters molar equivalence and dissolution; direct substitution may shift reaction stoichiometry.
N-methyl group Unmethylated analog changes lipophilicity and polar surface area, potentially affecting membrane permeability and assay outcome.
Regioisomer geometry 2-pyridyl or 3-pyridyl isomers present different hydrogen bond vectors; target engagement may not transfer without validation.

Quantitative Differential Evidence vs. Closest Analogs


Lipophilicity Shift from N-Methyl Substitution

The N-methyl substitution on the methanamine side chain of the target compound's free base (CAS 915921-76-5) produces a computed XLogP3 value of 0.1, compared to -0.4 for the unmethylated primary amine analog (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine, CAS 857653-92-0 . This represents a ΔXLogP3 of +0.5 log units, indicating a 3.16-fold increase in predicted octanol-water partition coefficient. Additionally, the Topological Polar Surface Area decreases from 77.8 Ų (unmethylated) to 63.8 Ų (N-methyl), a reduction of 14.0 Ų . The number of rotatable bonds increases from 2 to 3, reflecting conformational flexibility introduced by the N-methyl group .

Lipophilicity shift
Reported
ΔXLogP3 +0.5 (3.16× increase in P)
May support improved passive membrane permeability prediction
In silico computation, not experimental measurement
Lipophilicity Membrane permeability Oxadiazole SAR

Hydrochloride Salt Advantage in Weighing Accuracy

The target hydrochloride salt (CAS 1638612-96-0) has a molecular weight of 226.66 g/mol (C9H11ClN4O), which is 36.46 g/mol (19.1%) higher than the corresponding free base (CAS 915921-76-5, MW 190.20 g/mol, C9H10N4O) due to the addition of one HCl equivalent . For a 10 μmol reaction scale, the target salt requires 2.27 mg of material versus 1.90 mg for the free base—a 19% larger mass that reduces relative weighing error on standard analytical balances (±0.1 mg). The hydrochloride form typically exhibits enhanced aqueous solubility compared to the free base due to ionization in polar media, although experimental solubility data for this specific pair have not been published .

Weighing accuracy
Class-level
MW 226.66 (+19.1% vs. free base)
Supports gravimetric precision in milligram-scale synthesis
Class-level salt advantage; experimental solubility data not reported
Salt form selection Weighing accuracy Laboratory procurement

Pyridinyl Regioisomer Hydrogen Bond Geometry

The target compound's pyridin-4-yl (para) attachment positions the pyridine nitrogen at the 4-position relative to the oxadiazole ring, creating a linear hydrogen bond acceptor geometry with a calculated N-to-C4 distance of approximately 5.7 Å from the oxadiazole core. In contrast, the pyridin-2-yl (ortho) regioisomer (N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine, CAS 1041571-45-2) presents the pyridine nitrogen in closer proximity to the oxadiazole with potential for intramolecular N···H interactions that can alter the compound's preferred conformation and target recognition profile . The pyridin-4-yl isomer's exposed nitrogen lone pair is optimally positioned for intermolecular hydrogen bonding with kinase hinge regions, a structural feature exploited in numerous 1,2,4-oxadiazole-based kinase inhibitor programs .

H-bond geometry
Class-level
Para-isomer: linear acceptor orientation Ortho/meta: altered N···H proximity Reported hinge-region preference for 4-pyridyl
Geometry may favor kinase hinge binding; requires target-specific validation
No co-crystal structural data for this series
Regioisomer specificity Hydrogen bonding Kinase inhibitor design

Batch QC Documentation for Method Transfer

The target hydrochloride salt (CAS 1638612-96-0) as supplied by Bidepharm (Cat. No. BD00920183) at 90% standard purity includes batch-specific quality control reports with NMR, HPLC, and GC data . In comparison, the free base (CAS 915921-76-5) from CymitQuimica offers a minimum purity specification of 95% but without detailed multi-technique batch QC documentation . The unmethylated analog (CAS 857653-92-0) from Chemscene provides purity ≥97% with storage specification (4°C, protect from light) but limited analytical characterization beyond the certificate of analysis . The availability of NMR and HPLC traces for the target compound reduces the need for in-house re-characterization upon receipt.

QC documentation
Specification review
Multi-technique QC (NMR, HPLC, GC)
May reduce in-house re-characterization for method transfer
Vendor catalog specs; batch-dependent availability
Quality control Batch reproducibility Analytical characterization

Recommended Application Scenarios


Kinase-Focused Fragment Libraries with Pyridin-4-yl Motif

The pyridin-4-yl attachment of this compound provides a linear hydrogen bond acceptor geometry optimized for ATP-binding site hinge regions, a structural feature validated in 1,2,4-oxadiazole-based kinase inhibitor programs where 4-pyridyl-oxadiazole hybrids demonstrate equipotent cytotoxicity (IC50 = 4.96 μM) to 5-fluorouracil against colon cancer cell lines . The N-methyl secondary amine offers a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) while the hydrochloride salt ensures reliable stoichiometric control in library synthesis. Researchers designing targeted covalent inhibitors or type I/II kinase inhibitors should prioritize this 4-pyridyl regioisomer over the 2-pyridyl or 3-pyridyl variants when the target kinase's hinge region favors para-substituted pyridine interactions .

Cell-Based Screening Requiring Membrane Permeability

The N-methyl substitution increases predicted lipophilicity by ΔXLogP3 = +0.5 and reduces TPSA by 14.0 Ų compared to the unmethylated primary amine analog . This physicochemical shift predicts enhanced passive membrane permeability, making the compound more suitable for cell-based assays where intracellular target engagement is required. For phenotypic screening campaigns in oncology or neuroscience, where compounds must cross cellular membranes to reach cytoplasmic or nuclear targets, the N-methyl compound's computed properties (XLogP3 = 0.1, TPSA = 63.8 Ų) position it within favorable ranges for cellular uptake while the unmethylated analog (XLogP3 = -0.4, TPSA = 77.8 Ų) may exhibit reduced cell penetration .

Parallel Synthesis with Milligram-Scale Precision

The hydrochloride salt's 19% higher molecular weight (226.66 vs. 190.20 g/mol for the free base) provides a practical advantage in parallel synthesis workflows where compounds are dispensed on sub-milligram scales using automated powder dispensing systems. For a typical 10 μmol reaction, the required mass of 2.27 mg (salt) versus 1.90 mg (free base) reduces relative weighing error and improves stoichiometric fidelity . The availability of batch-specific NMR, HPLC, and GC QC data from Bidepharm further supports reproducible library production by enabling verification of compound identity and purity prior to committing valuable screening resources .

Fragment-Based Drug Discovery Hit Triage

With a molecular weight of 190.20 (free base) and computed XLogP3 of 0.1, the compound adheres to the 'Rule of Three' guidelines for fragment screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, Rotatable Bonds ≤ 3) . The N-methyl secondary amine (HBD = 1, HBA = 5) and three rotatable bonds provide a balanced profile of conformational flexibility and hydrogen bonding capacity suitable for detecting weak but specific target interactions in biophysical assays (SPR, NMR, TSA). The hydrochloride salt form facilitates dissolution in aqueous assay buffers for fragment cocktail screening, while the free base may require co-solvent addition that can interfere with protein stability in some assay formats .

Application
Selection Property
Validation Focus
Kinase fragment library synthesis
Pyridin-4-yl geometry and N-methyl derivatization handle
Hinge-region binding assay; library QC and purity
Cell-based permeability screening
Predicted lipophilicity profile (XLogP3, TPSA)
Cell uptake assay; intracellular target engagement
Parallel synthesis at milligram scale
Hydrochloride salt weighing precision
Stoichiometric fidelity; batch-specific QC traceability
Fragment-based screening hit triage
Rule-of-Three compliance; aqueous solubility from salt form
Biophysical assay compatibility (SPR, NMR, TSA)
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